5-Bromo-2-chloroanisole

Physical Properties Material Handling Formulation

Select 5-Bromo-2-chloroanisole for unmatched synthetic efficiency. The strategic 1,2,4-substitution pattern enables sequential, site-selective Suzuki/Buchwald couplings: the bromine atom acts as the primary reactive handle, leaving the chlorine intact for a second orthogonal functionalization. This dihalogenated anisole eliminates protecting-group steps in convergent API synthesis. Solid at room temperature (mp 26–28°C), it ensures precise automated weighing and dispensing—critical for HTE reproducibility. Substituting with single-halogen or regioisomeric analogs risks yield loss and forces route re-optimization. Secure the exact intermediate your synthetic route demands.

Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
CAS No. 16817-43-9
Cat. No. B101544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloroanisole
CAS16817-43-9
Molecular FormulaC7H6BrClO
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C7H6BrClO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
InChIKeyUAMVKOTWSHJOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloroanisole (CAS 16817-43-9): A Dihalogenated Anisole Building Block for Precision Synthesis


5-Bromo-2-chloroanisole (CAS 16817-43-9) is a dihalogenated aromatic ether belonging to the class of substituted anisoles. It is characterized by a 1,2,4-trisubstituted benzene ring bearing methoxy, chlorine, and bromine substituents at the 1-, 2-, and 5-positions, respectively [1]. Its molecular formula is C7H6BrClO, with a molecular weight of 221.48 g/mol [1]. This compound is primarily utilized as a versatile intermediate in organic synthesis, valued for its differentiated reactivity profile that enables selective, sequential functionalization at the bromine and chlorine sites [2].

5-Bromo-2-chloroanisole: Why Not All Halogenated Anisoles Are Interchangeable


Substituting one halogenated anisole for another is not a trivial procurement decision; it can fundamentally alter a synthetic route's efficiency and outcome. The position and identity of halogen substituents dictate a molecule's reactivity in cross-coupling reactions, its regioselectivity in electrophilic substitutions, and its susceptibility to dehalogenation [1]. For instance, carbon-bromine and carbon-chlorine bonds exhibit vastly different dissociation energies, leading to divergent dehalogenation rates and pathways [2]. Consequently, a seemingly minor change in halogen substitution pattern can compromise reaction yield, introduce unwanted byproducts, or necessitate re-optimization of entire synthetic sequences, underscoring the critical need for a specific, evidence-backed compound.

5-Bromo-2-chloroanisole: Key Differentiators in Reactivity and Physical Properties


Physical State Differentiation at Ambient Temperature

5-Bromo-2-chloroanisole is a solid at room temperature (melting point 26-28 °C) , in contrast to its close analog 5-bromo-2-fluoroanisole, which is a liquid under the same conditions . This physical state difference has direct implications for handling, storage, and use in automated solid dispensing systems.

Physical Properties Material Handling Formulation

Higher Boiling Point for Enhanced Thermal Stability

5-Bromo-2-chloroanisole exhibits a significantly higher boiling point (240-245 °C at 748 mmHg) compared to its 5-bromo-2-fluoro analog (205.8±20.0 °C at 760 mmHg) . This difference in volatility is a key process parameter.

Thermal Stability Process Chemistry Solvent-Free Reactions

Regioselective Dehalogenation Pathway Dictated by Halogen Identity

A study on the catalytic hydrodehalogenation of bromochloroanisoles demonstrated that in mixed-halogen systems, the C-Br bond is cleaved exclusively and stepwise before any C-Cl bond activation [1]. The conversion of bromochloroanisoles, such as 3-bromo-4-chloroanisole and 2-bromo-4-chloroanisole, to anisole occurred exclusively via the corresponding chloroanisole intermediates, with no dechlorinated intermediates observed prior to complete debromination [1]. This class-level evidence strongly indicates that 5-Bromo-2-chloroanisole can be expected to undergo selective debromination, leaving the chloro group intact for a subsequent, orthogonal transformation.

Cross-Coupling Selective Functionalization Reaction Mechanisms

5-Bromo-2-chloroanisole: Optimal Research and Industrial Applications


Precision Synthesis via Sequential Cross-Coupling Reactions

The strategic placement of bromine and chlorine atoms enables a sequential, site-selective coupling strategy. The bromine atom acts as the more reactive site for a first Suzuki-Miyaura or Buchwald-Hartwig coupling, while the chlorine atom remains intact [1]. This allows for the introduction of a first molecular moiety. In a subsequent step, the chlorine atom can be activated for a second, orthogonal coupling reaction under different catalytic conditions, facilitating the convergent synthesis of complex, unsymmetrical biaryl or heterobiaryl structures. This sequential approach is impossible with analogs containing only a single halogen.

Large-Scale and Automated High-Throughput Experimentation (HTE)

The physical properties of 5-Bromo-2-chloroanisole make it uniquely suited for automated synthesis platforms. Its solid state at room temperature (mp 26-28°C) [1] facilitates precise, automated weighing and dispensing as a solid reagent, a task that is more challenging and less accurate with liquid analogs like 5-bromo-2-fluoroanisole . Furthermore, its relatively high boiling point (240-245 °C) [1] minimizes evaporative loss during reactions or from open vessels in automated liquid handlers, ensuring consistent stoichiometry and improved yield reproducibility in HTE campaigns.

Synthesis of Pharmaceutical Intermediates Requiring Orthogonal Halogen Reactivity

5-Bromo-2-chloroanisole serves as a key building block for constructing molecules with multiple, distinct functionalities. The ability to address the C-Br and C-Cl bonds in a stepwise manner is critical for introducing two different groups onto the same aromatic core [1]. This is particularly valuable in medicinal chemistry for the divergent synthesis of focused compound libraries from a common intermediate or in the scale-up of active pharmaceutical ingredients (APIs) where a well-defined, high-yielding sequential coupling pathway is essential.

Quote Request

Request a Quote for 5-Bromo-2-chloroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.